5-(Oxan-4-yloxy)pyridine-2-carboxylic acid
Overview
Description
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The structure of this compound includes a pyridine ring substituted with an oxan-4-yloxy group and a carboxylic acid group.
Mechanism of Action
Target of Action
The primary targets of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid, also known as 5-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, are currently unknown. This compound is a derivative of pyridinecarboxylic acid , which is a group of organic compounds that are monocarboxylic derivatives of pyridine
Mode of Action
It’s worth noting that pyridine-2-carboxylic acid has been used as an effective catalyst in the synthesis of pyrazolo[3,4-b]quinolinones , suggesting that this compound may interact with its targets in a similar catalytic manner.
Biochemical Pathways
For instance, pyridine-2-carboxylic acid is an endogenous metabolite of L-tryptophan and has been reported to possess a wide range of neuroprotective, immunological, and anti-proliferative effects within the body .
Result of Action
As a derivative of pyridinecarboxylic acid, it may share some of the same effects, such as neuroprotective, immunological, and anti-proliferative activities . .
Preparation Methods
The synthesis of 5-(Oxan-4-yloxy)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxan-4-yloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-(Oxan-4-yloxy)pyridine-2-carboxylic acid can be compared with other pyridinecarboxylic acids such as:
Picolinic acid (2-pyridinecarboxylic acid): Known for its role in metal chelation and biological activities.
Nicotinic acid (3-pyridinecarboxylic acid):
Isonicotinic acid (4-pyridinecarboxylic acid): Used in the synthesis of pharmaceuticals and other organic compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-(oxan-4-yloxy)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-11(14)10-2-1-9(7-12-10)16-8-3-5-15-6-4-8/h1-2,7-8H,3-6H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVBKOCTESXAOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CN=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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